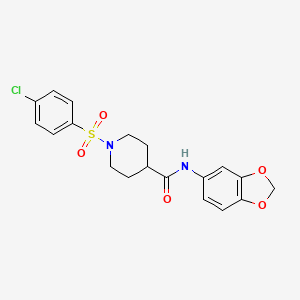
N-(2H-1,3-benzodioxol-5-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2H-1,3-benzodioxol-5-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as BZP and is synthesized through a complex chemical process.
Scientific Research Applications
Synthesis and Antibacterial Evaluation
One study involved the synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, showing antibacterial effects against Gram-negative and Gram-positive bacteria. This highlights the compound's relevance in developing antibacterial agents (Pouramiri, Kermani, & Khaleghi, 2017).
Anti-Fatigue Effects
Another research focused on benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, for their anti-fatigue effects in mice. The compounds significantly enhanced swimming endurance, suggesting potential applications in combating fatigue (Wu et al., 2014).
Bioactivity of Benzamides
Further studies synthesized metal complexes of new benzamides, exploring their structural features and antibacterial activity against various bacterial strains. The copper complexes showed promising activities, indicating the potential for therapeutic applications (Khatiwora et al., 2013).
Antimicrobial and Enzyme Inhibition
Research on N-substituted derivatives of specific acetamides revealed moderate to significant antibacterial activity, demonstrating the compound's utility in developing new antimicrobial agents (Khalid et al., 2016).
Synthesis and Characterization for Drug Development
Another study synthesized derivatives with potential drug candidacy for Alzheimer’s disease treatment, highlighting the compound's significance in neurodegenerative disease research (Rehman et al., 2018).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S/c20-14-1-4-16(5-2-14)28(24,25)22-9-7-13(8-10-22)19(23)21-15-3-6-17-18(11-15)27-12-26-17/h1-6,11,13H,7-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOGHSCUXLZSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

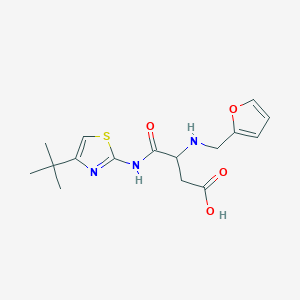
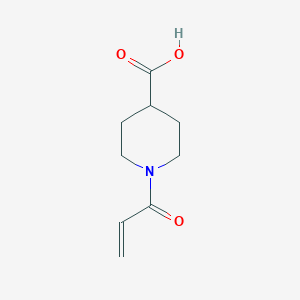
![(Z)-N'-(3-methoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3010915.png)
![3-isopropyl-6-({4-[(1-phenylcyclopropyl)carbonyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B3010916.png)
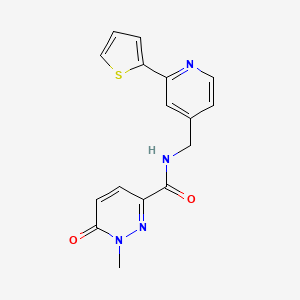


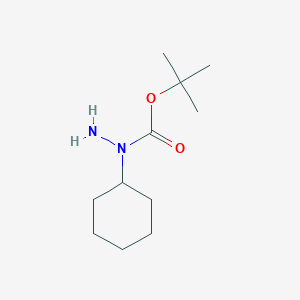
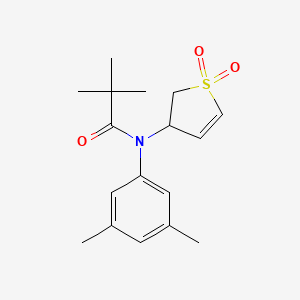
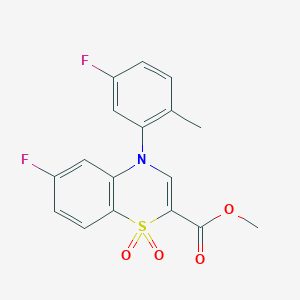
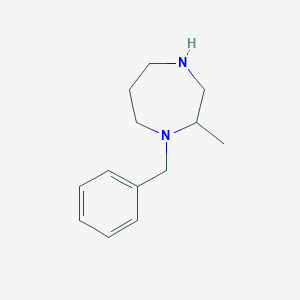
![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B3010929.png)
![N-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-N-[(Z)-1-(2-pyrazinyl)ethylidene]amine](/img/structure/B3010930.png)
